Cas no 2680809-21-4 (tert-butyl N-{2-cyano-5-[3-(dimethylamino)piperidin-1-yl]phenyl}carbamate)

Tert-butyl N-{2-cyano-5-[3-(dimethylamino)piperidin-1-yl]phenyl}carbamate is a specialized organic compound featuring a carbamate-protected aniline core with a cyano substituent and a dimethylamino-substituted piperidine moiety. This structure offers versatility as an intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules. The tert-butyl carbamate (Boc) group provides stability and selective deprotection capabilities, while the dimethylamino-piperidine fragment enhances solubility and potential binding interactions in medicinal chemistry applications. The electron-withdrawing cyano group further modulates reactivity, making this compound useful for targeted derivatization. Its well-defined stereochemistry and functional group arrangement make it valuable for research in drug discovery and fine chemical synthesis.
tert-butyl N-{2-cyano-5-[3-(dimethylamino)piperidin-1-yl]phenyl}carbamate structure
2680809-21-4 structure
Product Name:tert-butyl N-{2-cyano-5-[3-(dimethylamino)piperidin-1-yl]phenyl}carbamate
CAS No:2680809-21-4
MF:C19H28N4O2
MW:344.451224327087
CID:6598133
PubChem ID:165932876
Update Time:2025-07-25

tert-butyl N-{2-cyano-5-[3-(dimethylamino)piperidin-1-yl]phenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{2-cyano-5-[3-(dimethylamino)piperidin-1-yl]phenyl}carbamate
    • EN300-28297722
    • 2680809-21-4
    • Inchi: 1S/C19H28N4O2/c1-19(2,3)25-18(24)21-17-11-15(9-8-14(17)12-20)23-10-6-7-16(13-23)22(4)5/h8-9,11,16H,6-7,10,13H2,1-5H3,(H,21,24)
    • InChI Key: KRLZAQQWNPPYAC-UHFFFAOYSA-N
    • SMILES: O(C(NC1=C(C#N)C=CC(=C1)N1CCCC(C1)N(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 344.22122615g/mol
  • Monoisotopic Mass: 344.22122615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 505
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 68.6Ų

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tert-butyl N-{2-cyano-5-[3-(dimethylamino)piperidin-1-yl]phenyl}carbamate Related Literature

Additional information on tert-butyl N-{2-cyano-5-[3-(dimethylamino)piperidin-1-yl]phenyl}carbamate

tert-butyl N-{2-cyano-5-[3-(dimethylamino)piperidin-1-yl]phenyl}carbamate: A Comprehensive Overview

tert-butyl N-{2-cyano-5-[3-(dimethylamino)piperidin-1-yl]phenyl}carbamate, with the CAS number NO2680809-21-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano substituent, and a piperidine ring with a dimethylamino group. These structural features contribute to its diverse applications and potential in various research domains.

The compound's structure is particularly notable for its combination of electron-withdrawing and electron-donating groups. The cyano group acts as an electron-withdrawing substituent, while the dimethylamino group serves as an electron-donating moiety. This balance of electronic effects can influence the compound's reactivity, stability, and interactions with biological systems. Recent studies have highlighted the potential of such compounds in drug design, where fine-tuning electronic properties can lead to improved pharmacokinetics and therapeutic efficacy.

In the realm of medicinal chemistry, tert-butyl N-{2-cyano-5-[3-(dimethylamino)piperidin-1-yl]phenyl}carbamate has been explored for its potential as a lead compound in the development of novel therapeutics. Researchers have investigated its ability to modulate key biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, studies have shown that this compound exhibits promising activity against certain kinases, making it a candidate for anti-cancer drug development.

Beyond its medicinal applications, this compound has also found relevance in materials science. Its unique electronic properties make it a candidate for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent advancements in synthetic methodologies have enabled the precise control of molecular architecture, further enhancing its potential in these applications.

The synthesis of tert-butyl N-{2-cyano-5-[3-(dimethylamino)piperidin-1-yl]phenyl}carbamate typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's suitability for both laboratory studies and potential industrial applications.

In terms of safety and handling, this compound adheres to standard laboratory protocols for organic chemicals. It is important to note that while it does not fall under the category of hazardous materials or controlled substances, proper precautions should be taken during synthesis and handling to ensure compliance with safety regulations.

Looking ahead, ongoing research into this compound focuses on expanding its functionalization possibilities and exploring its interactions with biological systems at a molecular level. Collaborative efforts between chemists and biologists are expected to unlock new insights into its therapeutic potential and pave the way for innovative applications across multiple disciplines.

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